2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-
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Overview
Description
2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a fluorophenyl group, which can enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- typically involves the condensation of indole derivatives with fluorinated aromatic aldehydes. One common method is the Claisen-Schmidt condensation, which involves the reaction of 3-acetylindole with 4-fluorobenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in a solvent like ethanol . The reaction is usually carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.
Uniqueness
2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and specificity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
98711-39-8 |
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Molecular Formula |
C16H10FNO2 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)9-13-12-3-1-2-4-14(12)18-16(13)20/h1-9H,(H,18,20) |
InChI Key |
DLUFVMJZPFKJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)F)C(=O)N2 |
Origin of Product |
United States |
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